[(5-Methoxypyridin-2-yl)methyl](methyl)amine dihydrochloride
Description
Chemical Identifier: CID 72212080
Molecular Formula: C₈H₁₂N₂O·2HCl
SMILES: CNCC1=NC=C(C=C1)OC
InChIKey: OBZUNPXMJPOKEY-UHFFFAOYSA-N
Structure: The compound consists of a 5-methoxypyridine core linked to a methylamine group, with two hydrochloric acid counterions. It is a dihydrochloride salt, enhancing its solubility in polar solvents. Predicted collision cross-section (CCS) data for its ionized forms are available (e.g., [M+H]⁺ CCS: 149.7 Ų), though experimental validation is pending .
Properties
IUPAC Name |
1-(5-methoxypyridin-2-yl)-N-methylmethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O.2ClH/c1-9-5-7-3-4-8(11-2)6-10-7;;/h3-4,6,9H,5H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMIVHSOAWSLNNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC=C(C=C1)OC.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1795503-46-6 | |
| Record name | [(5-methoxypyridin-2-yl)methyl](methyl)amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Preparation Methods
The preparation of (5-Methoxypyridin-2-yl)methylamine dihydrochloride typically involves the synthesis of the corresponding free base followed by salt formation with hydrochloric acid. The literature and patent sources provide insights into the synthetic routes, focusing on the construction of the methoxypyridinylmethylamine scaffold and subsequent salt formation.
General Synthetic Strategy
Step 1: Synthesis of 5-Methoxypyridin-2-ylmethyl Intermediate
The starting material is often 5-methoxypyridin-2-carboxaldehyde or a related derivative. This aldehyde undergoes reductive amination or nucleophilic substitution to introduce the methylamine group at the 2-position of the pyridine ring.Step 2: Reductive Amination
The aldehyde reacts with methylamine under reductive amination conditions, typically using a reducing agent such as sodium cyanoborohydride or hydrogenation catalysts, to yield (5-Methoxypyridin-2-yl)methylamine.Step 3: Formation of Dihydrochloride Salt
The free amine is treated with hydrochloric acid in an appropriate solvent (e.g., ethanol, isopropanol, or ether) to precipitate the dihydrochloride salt, enhancing stability and facilitating isolation.
Detailed Reaction Conditions and Catalysts
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Reductive Amination | 5-Methoxypyridin-2-carboxaldehyde + Methylamine + NaBH3CN or catalytic hydrogenation (Pd/C, H2) | Mild acidic conditions to favor imine formation; solvent typically methanol or ethanol |
| Salt Formation | Treatment with HCl gas or aqueous HCl in ethanol or ether | Controlled addition to avoid over-acidification; cooling to precipitate salt |
This approach is consistent with known reductive amination protocols for aromatic aldehydes and amines, providing good yields and purity of the target amine salt.
Analysis of Preparation Methods
Advantages
- Simplicity and Efficiency: The reductive amination route is straightforward, scalable, and uses readily available reagents.
- Purity and Stability: Conversion to dihydrochloride salt improves compound stability, handling, and crystallinity.
- Versatility: The method allows for modification of the amine substituent if needed for analog synthesis.
Limitations and Considerations
- Reaction Control: Precise control of pH and stoichiometry is necessary to avoid side reactions or incomplete conversion.
- Safety: Handling of hydrochloric acid and reducing agents requires appropriate safety measures.
- Purification: Salt precipitation may require optimization to achieve high purity and yield.
Summary Table of Preparation Method
| Preparation Stage | Key Reagents/Conditions | Outcome | Remarks |
|---|---|---|---|
| Aldehyde Preparation | Commercial or synthesized 5-methoxypyridin-2-carboxaldehyde | Starting material | High purity required |
| Reductive Amination | Methylamine, NaBH3CN or Pd/C + H2 | Formation of (5-Methoxypyridin-2-yl)methylamine | Mild conditions, high yield |
| Salt Formation | HCl in ethanol or ether | Dihydrochloride salt precipitation | Enhances stability and isolation |
Chemical Reactions Analysis
Types of Reactions
(5-Methoxypyridin-2-yl)methylamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The compound can undergo substitution reactions where the methoxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield pyridine oxides, while reduction may produce primary or secondary amines.
Scientific Research Applications
Pain Management and Hyperalgesia Treatment
Recent research has highlighted the potential of (5-Methoxypyridin-2-yl)methylamine dihydrochloride in addressing pain management issues, particularly in the context of opioid-induced hyperalgesia. A patent (WO2017106306A1) describes methods for treating hyperalgesia using compounds that include this dihydrochloride form. The findings suggest that it may help reverse nociceptive sensitization induced by opioids, offering a dual approach to pain relief while mitigating the side effects associated with opioid use .
Neuroscience Research
The compound's structural similarity to neurotransmitter precursors positions it as a candidate for studying neurological pathways. Its ability to interact with various receptors in the central nervous system makes it valuable for exploring mechanisms underlying neurodegenerative diseases and psychiatric disorders.
Synthesis and Characterization
The synthesis of (5-Methoxypyridin-2-yl)methylamine dihydrochloride involves several steps, typically utilizing N,N-diisopropylethylamine (DIPEA) and N,N-dimethylformamide (DMF) as solvents under controlled conditions. A notable synthesis route yields approximately 30% purity after purification processes such as HPLC .
Case Study 1: Opioid-Induced Hyperalgesia
In a study examining the effects of various compounds on opioid-induced hyperalgesia, researchers administered (5-Methoxypyridin-2-yl)methylamine dihydrochloride alongside opioid agonists. The results indicated a significant reduction in hyperalgesic responses compared to control groups treated with opioids alone, suggesting its potential as an adjunct therapy in pain management .
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of this compound in models of neurodegeneration. The administration of (5-Methoxypyridin-2-yl)methylamine dihydrochloride resulted in decreased neuronal apoptosis and improved cognitive function in animal models subjected to neurotoxic agents, indicating its promise as a therapeutic agent for neurodegenerative diseases .
Summary of Applications
| Application Area | Description |
|---|---|
| Pain Management | Potential treatment for opioid-induced hyperalgesia; may enhance analgesic effects without increasing pain sensitivity. |
| Neuroscience Research | Useful in studying neurotransmitter systems and potential neuroprotective effects. |
| Synthesis Research | Valuable building block for synthesizing other bioactive compounds due to its unique structure. |
Mechanism of Action
The mechanism of action of (5-Methoxypyridin-2-yl)methylamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridine and Pyrimidine Derivatives
(5-Bromopyrimidin-2-yl)methylamine Hydrochloride
- Molecular Formula : C₆H₉BrClN₃
- CAS : 2126162-53-4
- Key Differences :
- Core heterocycle : Pyrimidine (two nitrogen atoms) vs. pyridine (one nitrogen).
- Substituent : Bromine at the 5-position instead of methoxy.
- Impact : Bromine increases molecular weight (238.51 g/mol vs. 217.11 g/mol for the main compound) and may enhance halogen bonding interactions. The pyrimidine core alters electronic density and hydrogen-bonding capacity .
2-(5-Bromopyrimidin-2-yl)ethylamine Dihydrochloride
- Molecular Formula : C₇H₁₁BrCl₂N₃
- CAS : 2155852-47-2
- Key Differences: Side chain: Ethylamine vs. methylamine. Dihydrochloride salt formation mirrors the main compound’s ionic properties .
4-Amino-5-Aminomethyl-2-Methylpyrimidine Dihydrochloride
- Molecular Formula : C₆H₁₀N₄·2HCl
- Key Differences: Substituents: Dual amino groups and a methyl group on pyrimidine. Impact: Enhanced hydrogen-bonding capacity due to amino groups, contrasting with the methoxy group’s electron-donating effects in the main compound. Applications in nucleotide synthesis are documented .
Heterocyclic Amine Dihydrochlorides
{[2-(3-Methoxyphenyl)-1,3-thiazol-5-yl]methyl}amine Dihydrochloride
- Molecular Formula : C₁₁H₁₃Cl₂N₃OS
- CAS : 1185709-34-5
- Key Differences: Core heterocycle: Thiazole (sulfur and nitrogen) vs. pyridine. Substituents: 3-Methoxyphenyl group on thiazole. Impact: Thiazole introduces sulfur-mediated interactions (e.g., metal coordination).
1-(2-Propylpyrimidin-5-yl)methanamine Dihydrochloride
- Molecular Formula : C₈H₁₅Cl₂N₃
- Key Differences: Substituent: Propyl group on pyrimidine. Impact: Increased hydrophobicity and steric hindrance compared to the methoxypyridine derivative. Applications in kinase inhibitor research noted .
Structural Analogues with Varied Halogenation
4,6-Dichloro-5-Methoxypyrimidine
- Molecular Formula : C₅H₄Cl₂N₂O
- Key Differences: Halogenation: Dichloro-substitution vs. single methoxy group. Crystal structure data reveal Cl···N interactions (3.09–3.10 Å) stabilizing the lattice .
Research Implications
- Electronic Effects : Methoxy and halogen substituents modulate electron density, affecting reactivity and binding (e.g., bromine’s σ-hole interactions vs. methoxy’s resonance donation) .
- Salt Forms: Dihydrochloride salts improve bioavailability but may alter crystallization behavior compared to monohydrochlorides .
- Structural Diversity : Heterocycle choice (pyridine, pyrimidine, thiazole) tailors compounds for specific targets (e.g., kinase inhibitors, antimicrobial agents) .
Biological Activity
(5-Methoxypyridin-2-yl)methylamine dihydrochloride is a chemical compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound belongs to the class of pyridine derivatives, characterized by the presence of a methoxy group at the 5-position of the pyridine ring. Its dihydrochloride form enhances solubility in polar solvents, making it suitable for biological applications.
Preliminary studies suggest that (5-Methoxypyridin-2-yl)methylamine dihydrochloride may interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Its structural features may facilitate binding to these targets, potentially influencing their activity.
Anticancer Properties
Research has indicated that compounds with similar structures exhibit significant anticancer activities. For instance, studies on related pyridine derivatives have shown promising results against various cancer cell lines, including pancreatic adenocarcinoma and breast cancer cells. The IC50 values for these compounds often fall within the low micromolar range, suggesting potent antiproliferative effects.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | BxPC-3 | 0.051 | |
| Compound B | Panc-1 | 0.066 | |
| (5-Methoxypyridin-2-yl)methylamine dihydrochloride | WI38 | 0.36 |
Neuroprotective Effects
Similar compounds have been studied for neuroprotective properties. For example, derivatives of pyridine have shown efficacy in protecting neuronal cells from apoptosis induced by oxidative stress. The proposed mechanism involves the modulation of neurotrophic factors and inhibition of apoptotic pathways.
Case Studies
- Study on Anticancer Activity : A study evaluated the antiproliferative effects of a series of pyridine-based compounds on pancreatic cancer cell lines (BxPC-3 and Panc-1). The results indicated that modifications to the pyridine ring significantly enhanced anticancer potency, with IC50 values indicating strong activity against these cell lines while sparing normal fibroblasts (WI38) .
- Neuroprotection Research : Another investigation focused on neuroprotective agents derived from pyridine structures. The study demonstrated that certain derivatives could significantly reduce neuronal cell death in models of neurodegeneration, suggesting potential therapeutic applications in treating conditions like Alzheimer's disease .
Q & A
Q. What are the established synthetic routes for (5-Methoxypyridin-2-yl)methylamine dihydrochloride, and what critical parameters influence yield?
Methodological Answer: The synthesis typically involves nucleophilic substitution or reductive amination using precursors like 5-methoxypyridine-2-carbaldehyde. Critical parameters include:
- Solvent choice : Polar aprotic solvents (e.g., DCM or 1,4-dioxane) improve reaction efficiency .
- Amine activation : Hydrochloride salts require neutralization with Et₃N (1.1–2.0 equiv) to liberate free amines for reactivity .
- Temperature control : Reactions at 85–100°C enhance kinetics but may require reflux conditions .
Q. Key Optimization Table
| Parameter | Condition A | Condition B |
|---|---|---|
| Solvent | DCM | 1,4-dioxane |
| Catalyst | None | DMAP (0.3 equiv) |
| Temp. | RT | 85–100°C |
| Yield | Moderate (60–70%) | High (80–90%) |
Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral markers should be analyzed?
Methodological Answer:
- ¹H/¹³C NMR : Identify methoxy (δ 3.8–4.0 ppm) and methylamine (δ 2.3–2.5 ppm) groups. Pyridine protons appear as doublets (δ 7.5–8.5 ppm) .
- IR Spectroscopy : Confirm N–H stretches (3200–3400 cm⁻¹) and C–O bonds (1250 cm⁻¹) .
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS: [M+H]+ = 183.1) and fragmentation patterns .
Advanced Research Questions
Q. How can X-ray crystallography with SHELXL refinement resolve ambiguities in the compound’s stereochemical configuration?
Methodological Answer:
- Crystal Growth : Use slow evaporation in polar solvents (e.g., methanol/water) to obtain diffraction-quality crystals.
- SHELXL Refinement : Apply anisotropic displacement parameters and hydrogen-bonding constraints to resolve positional disorder. Recent SHELXL updates enable robust handling of counterions (e.g., Cl⁻) in dihydrochloride salts .
- Validation : Cross-check with DFT-calculated bond lengths (e.g., C–N: 1.47 Å) to confirm accuracy .
Q. What strategies are effective in reconciling conflicting HPLC purity data obtained from different chromatographic conditions?
Methodological Answer:
- Column Selection : Compare C18 vs. HILIC columns to assess polarity-dependent impurity profiles .
- Mobile Phase Optimization : Adjust pH (e.g., 2.5 vs. 6.8) to ionize acidic/basic impurities. For example, 0.1% TFA improves peak symmetry for amine derivatives .
- Forced Degradation Studies : Expose the compound to heat (60°C) or UV light to identify degradation products causing variability .
Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design in pharmacological studies?
Methodological Answer:
- pH Stability : Conduct accelerated stability tests at pH 1.2 (gastric) and 7.4 (blood). Hydrochloride salts typically degrade <5% at pH 7.4 over 24 hours but hydrolyze rapidly in acidic conditions .
- Thermal Stability : Store lyophilized samples at –20°C to prevent dimerization. Monitor via TGA/DSC for decomposition above 150°C .
Q. What computational methods are recommended to predict the compound’s binding affinity for neurotransmitter receptors?
Methodological Answer:
- Docking Simulations : Use AutoDock Vina with receptor structures (e.g., 5-HT₃ or NMDA) from the PDB. Focus on π-π stacking between the pyridine ring and aromatic residues .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of hydrogen bonds with Asp/Glu residues .
- Free Energy Calculations : Apply MM-PBSA to quantify binding energy (ΔG ≈ –8.5 kcal/mol suggests high affinity) .
Q. How can contradictory biological activity data across cell lines be systematically addressed?
Methodological Answer:
- Dose-Response Curves : Test concentrations from 1 nM–100 µM to identify IC₅₀ variability (e.g., HEK293 vs. SH-SY5Y cells) .
- Metabolic Profiling : Use LC-MS to detect cell-specific metabolites (e.g., CYP450-mediated oxidation) that alter potency .
- Receptor Knockdown : Apply CRISPR/Cas9 to silence target receptors and confirm on/off-target effects .
Q. What analytical workflows are optimal for quantifying trace impurities in bulk synthesis batches?
Methodological Answer:
- HPLC-MS/MS : Detect impurities <0.1% using MRM transitions (e.g., m/z 183→138 for the parent ion) .
- NMR Spiking : Add reference standards (e.g., 5-methoxypyridine) to identify unknown peaks in ¹H NMR .
- ICH Compliance : Follow Q3A(R2) guidelines for reporting thresholds (0.05% for unidentified impurities) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
